Oxo sotalol
Overview
Description
Oxo sotalol is a derivative of sotalol, a methanesulfonanilide compound primarily known for its use as a class III antiarrhythmic drug Sotalol is used to treat both atrial and ventricular arrhythmias by prolonging the repolarization phase of the cardiac action potential
Mechanism of Action
Target of Action
Oxo Sotalol, like its parent compound Sotalol, primarily targets beta-1 adrenoceptors in the myocardium as well as rapid potassium channels . These targets play a crucial role in regulating heart rate and rhythm.
Mode of Action
This compound interacts with its targets by inhibiting beta-1 adrenoceptors and rapid potassium channels. This inhibition slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The action of this compound on beta adrenergic receptors lengthens the sinus node cycle and conduction time .
Biochemical Pathways
By blocking beta-1 adrenoceptors, this compound disrupts the normal function of these receptors, leading to a decrease in heart rate and contractility .
Pharmacokinetics
Sotalol is known to be nearly completely absorbed after oral administration and undergoes essentially no first-pass hepatic metabolism . Its absolute bioavailability is 90-100%, and peak plasma concentrations are reached 2-4 hours after an oral dose . Sotalol is primarily eliminated by renal excretion, with approximately 80-90% of a dose being excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of Sotalol. It produces a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart . It also extends the QT interval, which is adversely associated with the induction of arrhythmia in patients .
Biochemical Analysis
Biochemical Properties
Oxo sotalol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition is more pronounced as the heart rate decreases, which can lead to adverse effects like torsades de pointes at lower heart rates . Additionally, this compound exhibits beta-adrenergic receptor blocking activity, further prolonging action potentials . The interactions with potassium channels and beta-adrenergic receptors are crucial for its antiarrhythmic properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It slows down the heart rate and makes it easier for the heart to pump blood around the body . This compound influences cell signaling pathways by inhibiting beta-1 adrenoceptors in the myocardium and rapid potassium channels, leading to the prolongation of the QT interval and slowing the conduction of action potentials through the atria . These effects can impact gene expression and cellular metabolism, particularly in cardiac cells.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a beta-adrenergic antagonist and potassium channel blocker. It inhibits beta-1 adrenoceptors in the myocardium and rapid potassium channels, which slows repolarization, lengthens the QT interval, and slows and shortens the conduction of action potentials through the atria . The beta-adrenergic receptor blocking activity of this compound further prolongs action potentials, contributing to its antiarrhythmic effects . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and does not undergo significant degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to the extension of the QT interval and the induction of arrhythmias in patients . These temporal effects highlight the importance of monitoring patients closely when administering this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs and cats, the typical dosage ranges from 1 to 3 milligrams per kilogram of body weight administered orally every 12 hours . At higher doses, this compound can cause adverse effects such as bradycardia, hypotension, and congestive heart failure . These threshold effects underscore the need for careful dosage adjustments to avoid toxic or adverse effects.
Metabolic Pathways
This compound is not metabolized and is excreted primarily in the urine as unchanged sotalol . A small fraction of the dose is excreted in the feces as unchanged sotalol . The compound’s lack of metabolism means that it does not interact significantly with metabolic enzymes or cofactors, and its effects on metabolic flux or metabolite levels are minimal.
Transport and Distribution
This compound is water-soluble, which results in minimal blood-brain barrier penetration . It is distributed to the heart, liver, and kidneys . The compound’s transport and distribution within cells and tissues involve interactions with transporters and binding proteins that facilitate its localization and accumulation in specific organs.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane of cardiac cells. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . The localization of this compound within the cytoplasm and plasma membrane is crucial for its activity and function as an antiarrhythmic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxo sotalol typically involves the introduction of an oxo group into the sotalol molecule. This can be achieved through various oxidation reactions. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group into the sotalol structure.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors might be employed to ensure consistent product quality and efficient use of resources.
Chemical Reactions Analysis
Types of Reactions: Oxo sotalol can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can occur, potentially leading to the formation of more highly oxidized derivatives.
Reduction: The oxo group can be reduced back to a hydroxyl group under appropriate conditions.
Substitution: The oxo group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield the corresponding hydroxyl derivative, while substitution reactions could produce a variety of functionalized sotalol derivatives.
Scientific Research Applications
Chemistry: As a derivative of sotalol, oxo sotalol can be used to study the effects of functional group modifications on the pharmacological properties of antiarrhythmic drugs.
Biology: this compound can be used in studies investigating the role of specific functional groups in drug-receptor interactions.
Medicine: The unique properties of this compound may lead to the development of new therapeutic agents with improved efficacy or reduced side effects compared to sotalol.
Industry: this compound can serve as a precursor for the synthesis of other complex molecules, potentially leading to new materials or pharmaceuticals.
Comparison with Similar Compounds
Metoprolol: A selective beta-1 adrenergic receptor blocker used to treat hypertension and angina.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Amiodarone: A class III antiarrhythmic agent with a different mechanism of action but similar therapeutic use.
Properties
IUPAC Name |
N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,13-14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXGLPPAZWSLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209552 | |
Record name | Oxo sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60735-85-5 | |
Record name | N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60735-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxo sotalol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060735855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxo sotalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(Isopropylaminoacetyl)methanesulfonanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXO SOTALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYF9Q60U7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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